![molecular formula C19H11Cl3INO4S B1666947 BH3I-2 CAS No. 315195-18-7](/img/structure/B1666947.png)
BH3I-2
Übersicht
Beschreibung
BH3I-2' is a cell-permeable BH3 mimetic which induces apoptosis by specifically preventing BH3 domain-mediated interactions between pro-apoptotic and anti-apoptotic members of the Bcl-2 family, thereby blocking the interaction between Bak BH3 and Bcl-x by targeting the Bcl-x binding pocket.
Wissenschaftliche Forschungsanwendungen
Krebstherapie
BH3I-2’ wird als kleinmolekularer Bcl-2-Inhibitor eingesetzt, der potenzielle Anwendungen bei der Überwindung von Medikamentenresistenz in Krebsarten hat, die anti-apoptotische Bcl-2-Proteine überexprimieren .
Hemmung der Protein-Protein-Interaktion
Es kann Protein-Protein-Interaktionen hemmen, wie z. B. die p53/hDM2-Interaktion, die in der Krebsforschung von Bedeutung ist .
Modulation des Kalziumsignals
This compound’ hat sich gezeigt, dass es Kalziumsignale in pankreatischen Azinuszellen beeinflusst, was Auswirkungen auf Krankheiten haben könnte, die mit einer Kalziumdysregulation einhergehen .
Strukturanalyse
Die Verbindung wurde durch NMR- und IR-Messungen charakterisiert, und ihre Struktur wurde durch Röntgenanalyse bestimmt, was für das Verständnis ihrer Wechselwirkung mit biologischen Zielmolekülen wichtig ist .
Wirkmechanismus
Target of Action
BH3I-2’ primarily targets the Bcl-2 family of proteins , specifically the BH3 domain . The Bcl-2 family proteins play a crucial role in regulating apoptosis, a process of programmed cell death . This compound’ inhibits the binding of the Bak BH3 peptide to Bcl-xL, a protein in the Bcl-2 family .
Mode of Action
This compound’ inhibits the heterodimerization between Bcl-2 family members, which is mediated by the BH3 domain . This inhibition blocks the anti-apoptotic activities of Bcl-2 family members, thereby inducing apoptosis .
Biochemical Pathways
The primary biochemical pathway affected by this compound’ is the apoptotic signaling pathway . Most apoptotic signaling pathways converge on the mitochondrion, which releases cytochrome c, leading to the activation of the caspase-9/caspase-3 cascade . By inhibiting the anti-apoptotic activities of Bcl-2 family members, this compound’ disrupts this pathway and triggers apoptosis .
Result of Action
The primary result of this compound’ action is the induction of apoptosis . By inhibiting the anti-apoptotic activities of Bcl-2 family members, this compound’ triggers the apoptotic signaling pathway, leading to programmed cell death . This makes this compound’ a potential therapeutic agent for conditions where apoptosis is inhibited, such as in certain types of cancer .
Eigenschaften
IUPAC Name |
5-chloro-N-[2-chloro-5-(4-chlorophenyl)sulfonylphenyl]-2-hydroxy-3-iodobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl3INO4S/c20-10-1-3-12(4-2-10)29(27,28)13-5-6-15(22)17(9-13)24-19(26)14-7-11(21)8-16(23)18(14)25/h1-9,25H,(H,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTQWEPDCQCNBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=C(C(=CC(=C3)Cl)I)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl3INO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20364636 | |
Record name | BH3I-2′ | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20364636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
315195-18-7 | |
Record name | BH3I-2′ | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20364636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is BH3I-2' and what is its mechanism of action?
A1: this compound', also known as 3-Iodo-5-chloro-N-[2-chloro-5-((4-chlorophenyl)sulphonyl)phenyl]-2-hydroxybenzamide, is a small molecule that acts as a BH3 mimetic. It exerts its pro-apoptotic effects by binding to anti-apoptotic Bcl-2 family proteins, such as Bcl-2 and Bcl-xL, thereby disrupting their interaction with pro-apoptotic proteins like Bax and Bak. This disruption allows the formation of mitochondrial pores, leading to cytochrome c release and subsequent activation of the caspase cascade, ultimately resulting in apoptosis [, , , , ].
Q2: What types of cancer cells have shown sensitivity to this compound' in preclinical studies?
A2: this compound' has demonstrated pro-apoptotic activity against a range of cancer cell lines in vitro, including:
- Pancreatic cancer cells [, ]
- Colorectal cancer cells []
- Thyroid carcinoma cells (including papillary, follicular, anaplastic, and medullary) []
- Leukemic cells [, , ]
- Malignant glioma cells [, , ]
- Breast cancer cells []
Q3: How does this compound' impact mitochondrial function?
A3: this compound' has been shown to exert direct effects on mitochondria. At low concentrations, it can act as an uncoupler of oxidative phosphorylation, leading to a decrease in mitochondrial membrane potential (ΔΨm) [, ]. At higher concentrations, this compound' can inhibit mitochondrial respiration []. These effects appear to be independent of its ability to induce cytochrome c release and apoptosis [, ].
Q4: Does this compound' induce the same effects on mitochondria as other Bcl-2 inhibitors?
A4: Not necessarily. While this compound' shares some similarities with other Bcl-2 inhibitors, such as HA14-1, in terms of their effects on mitochondrial respiration and membrane potential, there are also differences. For instance, this compound' appears to damage the inner mitochondrial membrane rapidly, even before cytochrome c release, which is not a universal feature of all Bcl-2 inhibitors [].
Q5: Does Bcl-2 overexpression influence the sensitivity of cells to this compound'?
A5: Interestingly, studies have shown that Bcl-2 overexpression can actually sensitize thyroid carcinoma cells to this compound'-induced apoptosis []. This suggests a potential "oncogene addiction" phenomenon, where cells become reliant on high Bcl-2 levels for survival, making them more vulnerable to its inhibition.
Q6: How does this compound' interact with other anti-cancer agents?
A6: this compound' has shown synergistic effects with other anti-cancer agents, such as:
- TRAIL: In leukemic cells, this compound' sensitizes cells to TRAIL-induced apoptosis by promoting mitochondrial uncoupling and Bax activation [].
- Chemotherapy: In thyroid carcinoma cells, this compound' enhances the cytotoxic effects of doxorubicin and bortezomib [].
- Temozolomide: In malignant glioma cells, this compound' enhances the cytotoxic effects of temozolomide, particularly in MGMT-negative cells [].
Q7: Are there any known resistance mechanisms to this compound'?
A7: While not extensively studied for this compound' specifically, resistance to BH3 mimetics in general can arise through several mechanisms, including:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.